

Spectroscopic data (IR, NMR) for dodecamethylpentasiloxane for result verification

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Compound of Interest

Compound Name: Dodecamethylpentasiloxane

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Spectroscopic Data Comparison for the Verification of Dodecamethylpentasiloxane

This guide provides a comparative analysis of spectroscopic data for dodecamethylpentasiloxane and two common alternative siloxanes, decamethylcyclopentasiloxane and octamethylcyclotetrasiloxane. The included Infrared (IR) and Nuclear Magnetic Resonance (NMR) data, along with detailed experimental protocols, are intended to assist researchers, scientists, and drug development professionals in the verification and characterization of these compounds.

Data Presentation

The following tables summarize the key spectroscopic data for **dodecamethylpentasiloxane** and its alternatives.

Table 1: Infrared (IR) Spectroscopy Data



Compound	Key IR Peaks (cm ⁻¹)	Assignment	Reference
Dodecamethylpentasil oxane	~2965	C-H stretch	[1]
~1260	Si-CH₃ symmetric deformation	[1]	
~1070	Si-O-Si asymmetric stretch	[1]	
~800	Si-C stretch / CH₃ rock	[1]	
Decamethylcyclopent asiloxane	~2965	C-H stretch	[2][3]
~1260	Si-CH₃ symmetric deformation	[2][3]	
~1070	Si-O-Si asymmetric stretch	[2][3]	
~800	Si-C stretch / CH₃ rock	[2][3]	
Octamethylcyclotetras iloxane	~2965	C-H stretch	[4][5]
~1260	Si-CH₃ symmetric deformation	[4][5]	
~1070	Si-O-Si asymmetric stretch	[4][5]	_
~800	Si-C stretch / CH₃ rock	[4][5]	

Table 2: ¹H NMR Spectroscopy Data



Compound	Chemical Shift (δ, ppm)	Multiplicity	Assignment
Dodecamethylpentasil oxane	~0.05 - 0.2	Singlet	Si-CH₃
Decamethylcyclopent asiloxane	~0.1	Singlet	Si-CH₃[6]
Octamethylcyclotetras iloxane	0.095	Singlet	Si-CH₃[7]

Table 3: 13C NMR Spectroscopy Data

Compound	Chemical Shift (δ, ppm)	Assignment
Dodecamethylpentasiloxane	~1.0 - 2.0	Si-CH₃
Decamethylcyclopentasiloxane	~1.5	Si-CH₃[2]
Octamethylcyclotetrasiloxane	0.764	Si-CH₃[7]

Experimental ProtocolsInfrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of the liquid siloxane sample for functional group identification.

Methodology: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy[1][8]

- Instrument Setup: An FTIR spectrometer equipped with a diamond ATR accessory was used. The spectral range was set from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
- Background Scan: A background spectrum of the clean, empty ATR crystal was recorded to account for atmospheric and instrumental interferences.
- Sample Application: A small drop of the neat liquid siloxane was placed directly onto the center of the ATR crystal, ensuring complete coverage of the sampling area.



- Spectrum Acquisition: The ATR arm was lowered to bring the sample into firm contact with the crystal. The spectrum was then acquired by co-adding 32 scans to improve the signal-tonoise ratio.
- Data Processing: The resulting spectrum was baseline corrected and the peak positions were identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

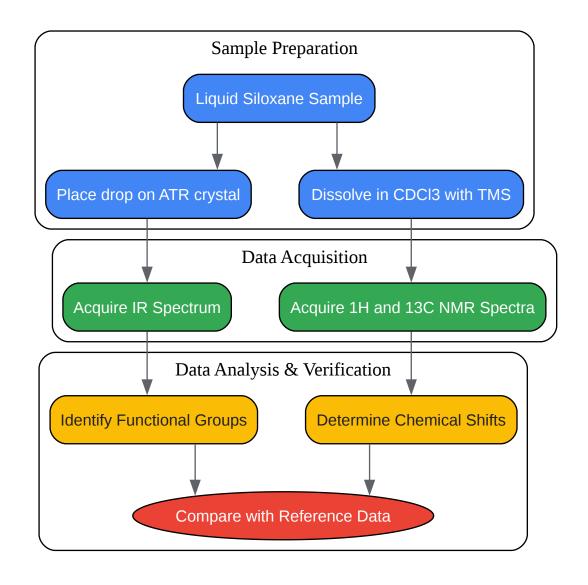
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation and purity assessment of the siloxane sample.

Methodology: Solution-State NMR Spectroscopy[9][10]

- Sample Preparation: Approximately 10-20 mg of the liquid siloxane sample was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm). The solution was thoroughly mixed to ensure homogeneity.[9]
- Instrument Setup: ¹H and ¹³C NMR spectra were acquired on a 500 MHz NMR spectrometer. [7]
- ¹H NMR Acquisition: A standard single-pulse experiment was performed. Key parameters included a 30° pulse width, a relaxation delay of 1 second, and the acquisition of 16 transients.
- ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum was acquired using a standard pulse program. Key parameters included a 30° pulse width, a relaxation delay of 2 seconds, and the acquisition of 1024 transients to achieve an adequate signal-to-noise ratio.
- Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts were referenced to the internal TMS standard.

Mandatory Visualization





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Caption: Experimental workflow for spectroscopic data acquisition and verification.

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